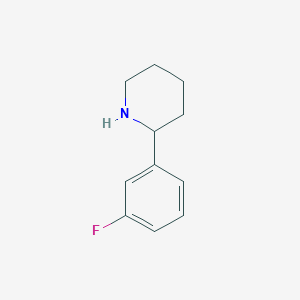

2-(3-Fluorophenyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYUBQPJRNWHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402349 | |

| Record name | 2-(3-fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-42-5 | |

| Record name | 2-(3-fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Fluorophenyl)piperidine mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(3-Fluorophenyl)piperidine

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically significant pharmaceuticals and bioactive compounds targeting the central nervous system (CNS).[1][2][3] The introduction of a fluorophenyl moiety to this privileged structure, as seen in this compound, suggests a strong potential for interaction with monoamine transporters and receptors. While direct pharmacological data for this compound is not extensively available in peer-reviewed literature, a robust mechanistic hypothesis can be formulated through the analysis of its close structural analog, 3-Fluorophenmetrazine (3-FPM), and the broader class of fluorophenylpiperidine derivatives. This guide synthesizes the available evidence to propose a primary mechanism of action for this compound as a norepinephrine-dopamine releasing agent (NDRA), supported by data from analogous compounds and established experimental protocols for validation.

Introduction: The Significance of the Fluorophenylpiperidine Moiety

The piperidine ring is a six-membered heterocycle that is a key structural component in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and engage with a variety of biological targets.[1][2][3] The incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.[4][5] The combination of these two features in this compound strongly implies a pharmacological activity within the CNS, likely involving the modulation of neurotransmitter systems.

Primary Postulated Mechanism of Action: Norepinephrine-Dopamine Releasing Agent (NDRA)

Based on the pharmacological profile of the closely related compound 3-Fluorophenmetrazine (3-FPM), the primary mechanism of action for this compound is hypothesized to be that of a potent norepinephrine-dopamine releasing agent (NDRA).[6][7][8]

Insights from 3-Fluorophenmetrazine (3-FPM)

3-FPM, a phenylmorpholine derivative, shares significant structural homology with this compound. Extensive research on 3-FPM has elucidated its function as a potent NDRA, with negligible effects on the serotonin transporter.[6][8] This compound acts by reversing the direction of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[7][8][9] This increase in extracellular monoamine levels is responsible for its stimulant effects.[6][7]

Table 1: In Vitro Monoamine Releasing Activity of 3-Fluorophenmetrazine (3-FPM)

| Neurotransmitter Transporter | EC50 (nM) for Release | Reference |

| Norepinephrine (NE) | ~30 | [6][8] |

| Dopamine (DA) | ~43 | [6][8] |

| Serotonin (5-HT) | ~2558 (negligible) | [8] |

The data for 3-FPM strongly suggests that this compound is likely to exhibit a similar pharmacological profile, characterized by potent norepinephrine and dopamine releasing activity with minimal impact on serotonin.

Proposed Signaling Pathway for NDRA Activity

The proposed mechanism involves the interaction of this compound with NET and DAT, leading to a cascade of events that culminates in neurotransmitter release.

Caption: Proposed NDRA mechanism of this compound.

Secondary and Exploratory Mechanisms of Action

While the NDRA mechanism is the most probable, the broader class of fluorophenylpiperidine derivatives has been shown to interact with other CNS targets. These represent potential secondary or alternative mechanisms of action for this compound.

Monoamine Reuptake Inhibition

Several piperidine derivatives are known to act as monoamine reuptake inhibitors.[10][11][12] This mechanism differs from release in that the compound blocks the transporter from clearing neurotransmitters from the synapse, rather than reversing its function.

-

Dopamine Transporter (DAT) Inhibition: Numerous piperidine analogues have been developed as high-affinity ligands for DAT.[10][12][13]

-

Serotonin Transporter (SERT) Inhibition: Certain 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have demonstrated high affinity for SERT.[14]

Sigma Receptor Modulation

Piperidine-based compounds have also been identified as ligands for sigma receptors, which are implicated in a variety of neurological functions.[15][16][17]

Experimental Protocols for Mechanistic Validation

To definitively elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Radioligand Binding Assays

These assays determine the binding affinity of the compound for various receptors and transporters.

Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Homogenize brain tissue (e.g., rat striatum for DAT) in a suitable buffer and centrifuge to isolate cell membranes.

-

Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of this compound.

-

Separation: Separate bound and free radioligand by rapid filtration.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the Ki (inhibitory constant) value from competition binding curves.

In Vitro Neurotransmitter Release Assays

These functional assays measure the ability of the compound to induce the release of monoamines.

Protocol: Synaptosome Neurotransmitter Release Assay

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions.

-

Radiolabel Loading: Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine).

-

Superfusion: Place the loaded synaptosomes in a superfusion chamber and wash with buffer to establish a stable baseline of release.

-

Compound Application: Introduce this compound at various concentrations into the superfusion buffer.

-

Fraction Collection: Collect fractions of the superfusate over time.

-

Quantification and Analysis: Measure the radioactivity in each fraction to determine the amount of neurotransmitter released and calculate the EC50 value.

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

While direct experimental data on this compound is pending, a strong mechanistic hypothesis can be drawn from its structural similarity to 3-Fluorophenmetrazine and the broader pharmacology of the fluorophenylpiperidine class. The most probable core mechanism of action is as a norepinephrine-dopamine releasing agent. Further investigation using the outlined experimental protocols is essential to confirm this hypothesis and to explore potential secondary activities at other monoamine transporters or receptors. This in-depth understanding will be crucial for any future development of this compound for research or therapeutic purposes.

References

- Grokipedia. 3-Fluorophenmetrazine.

- PsychonautWiki. 3-FPM.

- Wikipedia. 3-Fluorophenmetrazine.

- Chemical Route. 3-FPM Crystals.

- Expert Committee on Drug Dependence Inform

- EvitaChem. Buy 3-[(3-Fluorophenyl)carbonyl]piperidine HCl (EVT-1734730) | 852212-51-2.

- PubMed. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites.

- PubMed. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.

- PubMed. [3H]1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) Piperidine HBr (DuP 734). A Selective Ligand for Sigma Receptors in Mouse Brain in Vivo.

- PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.

- PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.

- PubMed. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter.

- PubMed. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter.

- RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.

- Benchchem.

- ResearchGate. Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter.

- PubMed Central.

- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- PubMed Central. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.

- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. grokipedia.com [grokipedia.com]

- 7. m.psychonautwiki.org [m.psychonautwiki.org]

- 8. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]

- 9. chemicalroute.com [chemicalroute.com]

- 10. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [3H]1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) piperidine HBr (DuP 734). A selective ligand for sigma receptors in mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 17. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 2-(3-Fluorophenyl)piperidine

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Fluorophenyl)piperidine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1] While extensive experimental data for this specific molecule is not widely published, this document synthesizes predicted data, established principles of physical organic chemistry, and insights from structurally related compounds to offer a robust profile for researchers. We present key parameters including structural properties, lipophilicity, acidity/basicity, and solubility. Crucially, this guide details validated, step-by-step experimental protocols for the empirical determination of these properties, empowering researchers to generate and validate their own data. The narrative emphasizes the causal relationships between molecular structure and observable properties, providing a foundational understanding for professionals in drug design and development.

Molecular Structure and Core Identifiers

This compound is a derivative of piperidine, a six-membered saturated heterocycle, where a hydrogen atom at the 2-position is substituted with a 3-fluorophenyl group.[2] The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its conformational behavior and its ability to serve as a basic nitrogen center.[1][3] The presence of the fluorophenyl moiety significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.

The fundamental structural and identifying information for this compound is summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₄FN | [2] |

| Molecular Weight | 179.23 g/mol | [4][5] |

| Monoisotopic Mass | 179.11102 Da | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | C1CCNC(C1)C2=CC(=CC=C2)F | [2] |

| InChI Key | YTYUBQPJRNWHGE-UHFFFAOYSA-N | [2] |

| CAS Number | 383128-42-5 | [6] |

Conformational Analysis

The piperidine ring exists predominantly in a chair conformation to minimize steric and torsional strain, much like cyclohexane.[7] Due to the nitrogen atom, two distinct chair conformers are possible, differing in the orientation of the N-H bond (axial vs. equatorial). For unsubstituted piperidine, the equatorial conformation is generally more stable.[7] In this compound, the bulky 3-fluorophenyl group at the C2 position will strongly prefer an equatorial orientation to avoid unfavorable 1,3-diaxial interactions.

Key Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET).

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter in drug design, affecting membrane permeability and plasma protein binding. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

| Property | Predicted Value | Remarks |

| XlogP | 2.3 | [2] |

This predicted value suggests that this compound is moderately lipophilic. The value is a balance between the hydrophobic phenyl ring and piperidine backbone and the polar N-H group. The fluorine atom generally increases lipophilicity in aromatic systems. As this molecule is basic, its distribution coefficient (logD) will be pH-dependent. At physiological pH (7.4), a significant portion of the molecule will be protonated, increasing its aqueous solubility and lowering its effective lipophilicity (logD < logP).

Acidity and Basicity (pKa)

The basicity of the piperidine nitrogen is a defining feature of the molecule. The pKa value, which refers to the acidity of the conjugate acid (piperidinium ion), dictates the ionization state of the molecule at a given pH.

| Property | Estimated Value | Remarks |

| pKa (Conjugate Acid) | ~9.5 - 10.5 | Based on piperidine (pKa ~11.22)[8] and the electron-withdrawing effect of the fluorophenyl group.[9] |

The parent piperidine is a relatively strong base with a pKa of ~11.22 for its conjugate acid.[8] The introduction of the 3-fluorophenyl group at the C2 position is expected to decrease the basicity (lower the pKa) of the piperidine nitrogen. This is due to the electron-withdrawing inductive effect of the fluorine atom and the phenyl ring, which pulls electron density away from the nitrogen, making its lone pair less available for protonation.[9][10] This reduction in basicity can have profound effects on oral absorption and interaction with biological targets.[11]

Solubility

Aqueous solubility is a prerequisite for drug absorption and distribution. While experimental data is unavailable, some qualitative assessments can be made.

-

Free Base: The free base is expected to have low to moderate aqueous solubility, consistent with its predicted logP of 2.3. It should be readily soluble in organic solvents like ethanol, methanol, and dichloromethane.

-

Salt Form: As a basic compound, this compound can be readily converted into a salt (e.g., hydrochloride salt) by treatment with an acid. These salt forms are typically crystalline solids with significantly higher aqueous solubility compared to the free base.[12]

Melting and Boiling Points

No experimental melting or boiling points for this compound have been reported in the surveyed literature. For context, the parent compound, piperidine, has a melting point of -9 °C and a boiling point of 106 °C.[13] The introduction of the fluorophenyl group increases the molecular weight and potential for intermolecular interactions (e.g., pi-stacking), which would be expected to raise both the melting and boiling points significantly compared to piperidine.

Experimental Determination Protocols

To ensure scientific integrity, predicted values must be confirmed by empirical measurement. The following section provides robust, step-by-step protocols for determining the key physicochemical properties of this compound.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical entity like this compound involves a series of sequential analyses.

Caption: Workflow for the synthesis and physicochemical characterization of this compound.

Protocol: pKa Determination by Potentiometric Titration

This protocol describes the determination of the ionization constant using potentiometric titration, a highly accurate method.[14]

Principle: The compound is dissolved in an aqueous or mixed aqueous/organic solution and titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Preparation of Analyte Solution:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the compound in 50 mL of a suitable solvent. For compounds with low water solubility, a co-solvent system (e.g., 20% Methanol/Water) may be used. An ionic strength adjuster (e.g., 0.15 M KCl) should be added to maintain a constant ionic background.

-

-

Titration Setup:

-

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Place the analyte solution in a thermostatted vessel (e.g., at 25 °C).

-

Use a calibrated micro-burette to add standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.01-0.05 mL).

-

-

Data Collection:

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis).

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average titrant volume. The peak of this plot corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the compound has been neutralized).

-

Protocol: logP Determination by Shake-Flask Method

This is the traditional "gold standard" method for logP determination.[15]

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated from the ratio.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together overnight and then separating the phases. This ensures thermodynamic equilibrium.

-

Partitioning:

-

Prepare a stock solution of this compound in the pre-saturated n-octanol (e.g., ~1 mg/mL).

-

In a centrifuge tube, combine 5 mL of the n-octanol stock solution with 5 mL of pre-saturated water.

-

Gently agitate the mixture on a shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 2-4 hours). Avoid vigorous shaking that could lead to emulsion formation.

-

-

Phase Separation:

-

Centrifuge the mixture at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw a known volume from both the aqueous and the octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC-UV. A calibration curve in each phase must be prepared.

-

-

Calculation:

-

Calculate the partition coefficient, P, as: P = [Concentration]octanol / [Concentration]water

-

The final value is expressed as logP.

-

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR:

-

Aromatic Protons (δ ~6.8-7.4 ppm): The 3-fluorophenyl group will show four distinct signals in this region. The fluorine atom will cause characteristic splitting (coupling) of the adjacent protons (ortho and meta).

-

Piperidine Protons (δ ~1.5-3.5 ppm): The protons on the piperidine ring will appear as a series of complex, overlapping multiplets. The proton at C2 (methine proton) will be shifted downfield due to the adjacent phenyl ring and nitrogen atom.

-

N-H Proton (δ ~1.5-2.5 ppm, broad): The amine proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature.

-

-

¹³C NMR:

-

Aromatic Carbons (δ ~110-165 ppm): Six signals are expected for the phenyl ring carbons. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF ≈ 245 Hz) and will be shifted downfield. The carbons ortho and meta to the fluorine will also show smaller C-F couplings.

-

Piperidine Carbons (δ ~25-65 ppm): Five signals are expected for the piperidine carbons. The C2 carbon will be the most downfield of the piperidine signals due to its attachment to the aromatic ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

N-H Stretch (3300-3500 cm⁻¹): A moderate, somewhat broad absorption is expected in this region, characteristic of a secondary amine.

-

C-H (sp²) Stretch (3000-3100 cm⁻¹): Absorptions corresponding to the aromatic C-H bonds.

-

C-H (sp³) Stretch (2850-3000 cm⁻¹): Strong absorptions from the C-H bonds of the piperidine ring.

-

C=C Stretch (1450-1600 cm⁻¹): Several peaks corresponding to the aromatic ring stretching vibrations.

-

C-F Stretch (1000-1300 cm⁻¹): A strong, characteristic absorption due to the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): In an electron ionization (EI) spectrum, the molecular ion peak would be expected at m/z = 179.

-

[M+H]⁺ Ion: In electrospray ionization (ESI) mass spectrometry, the protonated molecule would be observed at m/z = 180.[2]

-

Key Fragmentation: A primary fragmentation pathway would involve the loss of the fluorophenyl group or cleavage of the piperidine ring. A characteristic fragment would be the loss of a hydrogen atom to form an iminium ion, which is a common fragmentation pattern for cyclic amines.

Crystallography

Should this compound or its salt be crystallized, single-crystal X-ray diffraction would provide definitive proof of its three-dimensional structure. Based on related structures, the piperidine ring is expected to adopt a chair conformation with the 3-fluorophenyl group in an equatorial position.[16][17] The crystal packing would likely be influenced by hydrogen bonding involving the piperidine N-H group.

Caption: Key structural relationship in this compound.

Conclusion

This guide has detailed the essential physicochemical properties of this compound, providing a crucial resource for researchers in drug discovery and development. By integrating predicted data with fundamental chemical principles and comparative analysis of related structures, we have constructed a comprehensive profile of this important molecule. The inclusion of detailed experimental protocols serves as a practical tool for scientists to validate these properties in their own laboratories, ensuring the highest standards of scientific rigor. A thorough understanding of these physicochemical characteristics is paramount for the rational design of novel therapeutics and for advancing promising candidates through the development pipeline.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

ResearchGate. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H14FN). Retrieved from [Link]

-

ScienceDirect. (n.d.). DFT method. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(4-Fluorophenyl)(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

European Patent Office. (n.d.). Piperidine derivatives, their preparation, and their use as medicaments. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

-

PubMed. (n.d.). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

ChemSrc. (n.d.). CAS#:1391483-80-9 | (S)-2-(3-Fluorophenyl)piperidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine. Retrieved from [Link]

-

Wiley Online Library. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Difluoro-4-(3-fluorophenyl)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Fluorophenyl)piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,.... Retrieved from [Link]

-

IUCr Journals. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Retrieved from [Link]

-

YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

-

NIST WebBook. (n.d.). Piperidine. Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-2-fluoranyl-3-phenyl-1-piperidin-1-yl-prop-2-en-1-one - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). N-2-Fluorophenyl-N-[1-(1-phenylpropyl)piperidin-4-yl]benzamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Phenylpropyl)-4-(trifluoromethyl)piperidine. Retrieved from [Link]

-

Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]

-

University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

NIST WebBook. (n.d.). Piperidine. Retrieved from [Link]

-

PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of Piperidine , 2,3-dimethylwith Retention Time (RT)= 4.546. Retrieved from [Link]

Sources

- 1. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 2. PubChemLite - this compound (C11H14FN) [pubchemlite.lcsb.uni.lu]

- 3. Piperidine synthesis [organic-chemistry.org]

- 4. 3-(4-Fluorophenyl)piperidine | C11H14FN | CID 24904183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Piperidine - Wikipedia [en.wikipedia.org]

- 9. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | C19H20FNO3 | CID 4691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. benchchem.com [benchchem.com]

- 13. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to the Receptor Binding Profile of 2-(3-Fluorophenyl)piperidine

Foreword for the Research Professional

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the pharmacological landscape of 2-(3-Fluorophenyl)piperidine. While direct, comprehensive binding data for this specific molecule remains emergent in publicly accessible literature, this document synthesizes extensive data from structurally analogous phenylpiperidine derivatives to construct a robust, predictive receptor binding profile. By examining the established pharmacology of closely related compounds, we can confidently infer the primary molecular targets and potential functional activities of this compound, providing a solid foundation for future research and development.

This guide is structured to provide not just data, but a deeper, mechanistic understanding. We will explore the likely primary receptor and transporter families, delve into the downstream signaling cascades, and provide detailed, field-proven experimental protocols to empower your own investigations. The insights herein are grounded in established principles of medicinal chemistry and pharmacology, offering a scientifically rigorous starting point for unlocking the therapeutic potential of this and related compounds.

Executive Summary: Predicted Core Pharmacology

Based on extensive analysis of structurally related phenylpiperidine compounds, this compound is predicted to primarily interact with the following protein families:

-

Monoamine Transporters: High to moderate affinity for the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET) is anticipated. The 3-fluoro substitution on the phenyl ring is likely to modulate the affinity and selectivity profile compared to its non-fluorinated parent compound.

-

Sigma (σ) Receptors: Significant affinity for both Sigma-1 (σ₁) and Sigma-2 (σ₂) receptors is highly probable. Phenylpiperidine scaffolds are well-established ligands for these enigmatic receptors, and fluorination can influence binding characteristics.

The following sections will provide a detailed, evidence-based exploration of these interactions, supported by data from analogous compounds, detailed experimental methodologies, and an examination of the downstream signaling pathways.

Predicted Receptor and Transporter Binding Profile

While specific Kᵢ values for this compound are not available, the following table presents a curated summary of binding affinities for structurally similar phenylpiperidine derivatives. This data provides a strong predictive framework for the binding profile of this compound.

Table 1: Representative Binding Affinities (Kᵢ, nM) of Phenylpiperidine Analogs for Key CNS Targets

| Compound/Analog | SERT | DAT | NET | σ₁ Receptor | σ₂ Receptor | Reference |

| Haloperidol | - | 0.89 | - | 4.5 | - | [1][2][3] |

| GBR 12909 | >500 | 1 | 170 | - | - | [4] |

| Rimcazole | - | 224 | - | - | - | [5] |

| Phenylpiperidine Derivative 9b | - | 17.6 | - | - | - | [5] |

| 4-Phenylpiperidine | - | - | - | High Affinity | - | [3] |

| N-Phenylpropylpiperidines | - | - | - | Favors σ₁ | Favors σ₂ | [6] |

Note: '-' indicates data not available in the cited sources. The presented data is for structurally related compounds and should be considered predictive for this compound.

Expert Interpretation: The data from analogous compounds strongly suggests that this compound will exhibit a polypharmacological profile, with significant interactions at both monoamine transporters and sigma receptors. The butyrophenone moiety in haloperidol, a classic antipsychotic, contributes to its high D2 receptor affinity, a feature absent in the simpler this compound structure[1][2]. The high DAT affinity of GBR 12909, a bis(4-fluorophenyl) derivative, highlights the potential for fluorination to enhance potency at this transporter[4][7]. The affinity of various phenylpiperidines for sigma receptors further solidifies this target class as highly relevant[3][6].

Key Signaling Pathways and Functional Implications

The interaction of this compound with its predicted targets will initiate a cascade of downstream signaling events. Understanding these pathways is critical to elucidating its functional effects.

Monoamine Transporter Inhibition

Inhibition of SERT, DAT, and NET by this compound would lead to an increase in the synaptic concentration of serotonin, dopamine, and norepinephrine, respectively. This modulation of monoaminergic neurotransmission is the cornerstone of treatment for a wide range of psychiatric disorders, including depression and anxiety[8]. The relative potency at each transporter will dictate the specific therapeutic profile and potential side effects.

Sigma-1 Receptor Modulation

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface[9][10]. Its activation by ligands like this compound can modulate a diverse array of signaling pathways, impacting cellular stress responses, ion channel function, and neuronal plasticity[11][12].

Key downstream effects of sigma-1 receptor activation include:

-

Modulation of Intracellular Calcium Signaling: The sigma-1 receptor interacts with inositol 1,4,5-trisphosphate (IP₃) receptors, influencing the release of calcium from the endoplasmic reticulum[9][10]. This can have profound effects on a multitude of cellular processes.

-

Regulation of Ion Channels: Sigma-1 receptor ligands have been shown to modulate the activity of various ion channels, including potassium and sodium channels, thereby influencing neuronal excitability[10].

-

Neurotrophic Factor Signaling: Activation of the sigma-1 receptor can promote the expression and secretion of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neuronal survival and synaptic plasticity[12].

Experimental Protocols for In Vitro Characterization

To empirically determine the receptor binding profile of this compound, radioligand binding assays are the gold standard[6][8]. The following protocols provide a detailed methodology for assessing binding to monoamine transporters and sigma receptors.

Radioligand Binding Assay for Monoamine Transporters (SERT, DAT, NET)

Causality Behind Experimental Choices: This competitive binding assay measures the ability of the unlabeled test compound, this compound, to displace a known high-affinity radioligand from its target transporter. The resulting IC₅₀ value, the concentration of the test compound that inhibits 50% of radioligand binding, is then used to calculate the inhibitory constant (Kᵢ), a measure of the compound's binding affinity. The choice of specific radioligands and cell lines/tissues is critical for target-specific and reliable results.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize either cultured cells (e.g., HEK293) stably expressing the human transporter of interest (hSERT, hDAT, or hNET) or specific rat brain regions (e.g., striatum for DAT, cortex for SERT and NET) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)[13].

-

Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay)[13].

-

-

Assay Setup:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

150 µL of membrane preparation (50-120 µg protein for tissue, 3-20 µg for cells)[13].

-

50 µL of a range of concentrations of this compound or vehicle (for total binding).

-

50 µL of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) at a concentration near its Kₔ[6].

-

-

For determination of non-specific binding, add a high concentration of a known selective inhibitor (e.g., 10 µM citalopram for SERT) in place of the test compound[6].

-

-

Incubation and Filtration:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium[13].

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter[13].

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant[6].

-

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

Causality Behind Experimental Choices: This protocol is similar to the one for monoamine transporters but uses different radioligands and tissue preparations. Guinea pig brain or liver membranes are often used due to their high density of sigma receptors[14]. The choice of radioligand is crucial for differentiating between σ₁ and σ₂ subtypes.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Prepare membrane homogenates from guinea pig brain or liver as described in section 4.1.

-

-

Assay Setup for Sigma-1 Receptors:

-

Assay Setup for Sigma-2 Receptors:

-

Use [³H]DTG (1,3-di-o-tolylguanidine) as the radioligand. Since [³H]DTG binds to both σ₁ and σ₂ receptors, it is necessary to mask the σ₁ sites by including a saturating concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) in all wells[14].

-

Define non-specific binding with a high concentration of a non-radiolabeled sigma ligand such as haloperidol.

-

-

Incubation, Filtration, and Data Analysis:

-

Follow the procedures outlined in steps 3 and 4 of section 4.1.

-

Conclusion and Future Directions

This technical guide provides a comprehensive, predictive overview of the receptor binding profile of this compound. The available evidence from structurally related compounds strongly suggests that this molecule will act as a multi-target ligand, with significant affinity for monoamine transporters and sigma receptors. The provided experimental protocols offer a robust framework for the empirical validation of this predicted profile.

Future research should focus on:

-

Definitive Binding Affinity Determination: Conducting the radioligand binding assays detailed in this guide to obtain precise Kᵢ values for this compound at SERT, DAT, NET, σ₁, and σ₂ receptors.

-

Enantiomeric Profiling: Synthesizing and testing the individual enantiomers of this compound, as stereochemistry often plays a critical role in receptor binding and functional activity.

-

Functional Activity Assessment: Moving beyond binding affinity to characterize the functional effects of this compound at its primary targets. This includes uptake inhibition assays for the monoamine transporters and functional assays to determine agonist or antagonist activity at sigma receptors.

-

In Vivo Pharmacological Characterization: Evaluating the behavioral effects of this compound in animal models to correlate its in vitro binding profile with in vivo efficacy and potential therapeutic applications.

By systematically addressing these research questions, the full pharmacological profile and therapeutic potential of this compound can be elucidated, contributing to the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

-

Guzman-Soto, I., et al. (2021). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 22(16), 8886. [Link]

-

Comins, D. L., & Dehghani, A. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Chemical Communications, (5), 526–527. [Link]

-

Al-Nasser, M., et al. (2022). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. Cancers, 14(11), 2715. [Link]

-

Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195–206. [Link]

-

Abo-El-Enein, M., et al. (2012). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry, 20(18), 5639–5648. [Link]

-

Cropley, M., et al. (2023). The Sigma Enigma: A Narrative Review of Sigma Receptors. Brain Sciences, 13(3), 469. [Link]

-

Lawong, A., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(10), 1435–1444.e6. [Link]

-

Guzman, F., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience, 5(11), 1060–1069. [Link]

-

Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

-

Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1395–1406. [Link]

-

Kourrich, S., et al. (2020). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 14, 597. [Link]

-

ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

-

PubChem. (n.d.). Haloperidol. [Link]

-

Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

-

Greiner, E., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465–1469. [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.2.1–1.2.16. [Link]

-

Yorgason, J. T., et al. (2024). Potential therapeutics for effort-related motivational dysfunction: assessing novel atypical dopamine transport inhibitors. Neuropsychopharmacology, 49(5), 841–848. [Link]

-

Chu, U. B., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1878. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Pediatric Oncall. (n.d.). Haloperidol. [Link]

-

Watanabe, M., et al. (1993). [3H]1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) Piperidine HBr (DuP 734). A Selective Ligand for Sigma Receptors in Mouse Brain in Vivo. The Journal of Pharmacology and Experimental Therapeutics, 266(3), 1541–1548. [Link]

-

Dutta, A. K., et al. (1995). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 38(19), 3778–3784. [Link]

-

Cao, J., et al. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(22), 2947–2950. [Link]

-

De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735–1746. [Link]

-

Reith, M. E. A., et al. (2015). Discovery and Development of Monoamine Transporter Ligands. In Neuromethods (Vol. 96, pp. 237–271). Humana Press. [Link]

-

Berardi, F., et al. (2013). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 56(23), 9548–9560. [Link]

-

Dutta, A. K., et al. (1996). Potent and Selective Ligands for the Dopamine Transporter (DAT): Structure−Activity Relationship Studies of Novel 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues. Journal of Medicinal Chemistry, 39(4), 749–756. [Link]

-

Aggarwal, S., et al. (2021). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International Journal of Molecular Sciences, 22(21), 11579. [Link]

-

ClinPGx. (n.d.). haloperidol. [Link]

-

Gupta, V., & Sondekoppam, R. V. (2023). Haloperidol. In StatPearls. StatPearls Publishing. [Link]

-

Giancola, J. B., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 84, 117260. [Link]

-

Szałata, K., et al. (2021). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 64(13), 9180–9201. [Link]

-

Giancola, J. B., et al. (2021). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 64(17), 13036–13051. [Link]

-

Lever, J. R., et al. (2009). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 63(3), 233–242. [Link]

-

Greiner, E., et al. (2003). Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N -Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465–1469. [Link]

-

Maurice, T., & Su, T. P. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacology & Therapeutics, 124(2), 195–206. [Link]

-

Cilibrizzi, A., et al. (2022). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Molecules, 27(19), 6265. [Link]

-

Al-Nabulsi, T. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. ACS Chemical Neuroscience, 13(24), 3535–3544. [Link]

-

De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735–1746. [Link]

- Google Patents. (n.d.). EP3102204A2 - Highly selective sigma receptor ligands and radioligands as probes in nociceptive processing and the pathphysiological study of memory deficits and conitive disorders.

-

University of Turin Institutional Open Access Archive. (n.d.). Development of sigma-1. [Link]

-

Greiner, E., et al. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 45(19), 4371–4374. [Link]

-

Chen, Y. T., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 829555. [Link]

Sources

- 1. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sigma receptors [σRs]: biology in normal and diseased states - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The molecular function of σ receptors: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Sigma Enigma: A Narrative Review of Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of 2-(3-Fluorophenyl)piperidine: A Technical Guide for Preclinical Evaluation

Abstract

The 2-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents.[1][2][3] The introduction of a fluorine atom, as in 2-(3-Fluorophenyl)piperidine, can significantly modulate a compound's metabolic stability, membrane permeability, and target affinity. This guide presents a comprehensive, field-proven framework for the in vitro characterization of this compound and its analogs. It is designed for researchers in drug discovery and pharmacology, providing both the strategic rationale and detailed protocols for elucidating a compound's primary targets, functional activity, and potential off-target liabilities. The methodologies described herein are foundational for building a robust pharmacological profile, enabling data-driven decisions in preclinical development.

Introduction: The Rationale for Characterization

The phenylpiperidine chemical class is a cornerstone of neuropharmacology, with derivatives acting as analgesics, antidepressants, and antipsychotics.[2][3][4] Compounds featuring this core, such as fentanyl and paroxetine, exert their effects by engaging with critical central nervous system (CNS) targets like opioid receptors and monoamine transporters.[2][3] The specific substitution pattern on the phenyl ring dictates target selectivity and potency.

Given this history, a novel compound like this compound warrants a systematic in vitro evaluation focused on the most probable biological targets: the monoamine transporters responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[5][6][7] These transporters are critical regulators of synaptic neurotransmission, and their modulation is a key mechanism for many psychoactive drugs.[5][8]

This guide outlines a logical, tiered approach to characterization:

-

Primary Target Identification: Determining if and where the compound binds.

-

Functional Activity Assessment: Elucidating what the compound does upon binding (e.g., inhibit or release).

-

Selectivity and Off-Target Profiling: Identifying potential for unwanted side effects.

This structured workflow ensures that resources are used efficiently and that a comprehensive understanding of the compound's pharmacological identity is established early in the discovery pipeline.

Primary Target Screening: Radioligand Binding Assays

Expertise & Experience: The first critical question is: "Does the compound interact with the hypothesized targets?" Competitive radioligand binding assays are the gold-standard method for answering this.[9] They provide a quantitative measure of a compound's affinity (Ki) for a specific receptor or transporter. The principle relies on measuring the displacement of a known, high-affinity radiolabeled ligand by the unlabeled test compound. This approach is robust, highly sensitive, and directly assesses the primary interaction between the compound and its target protein.

Causality of Experimental Choice

We hypothesize that this compound is a monoamine reuptake inhibitor. Therefore, the primary screen must quantify its binding affinity for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. By determining the inhibition constant (Ki) at each transporter, we can establish not only its potency but also its initial selectivity profile. This initial dataset is crucial for guiding subsequent functional assays and for beginning to predict the compound's potential behavioral effects.

Data Presentation: Predicted Binding Affinities

The results of the binding assays should be summarized to clearly show potency and selectivity.

| Target Transporter | Radioligand | Kd of Radioligand (nM) | Test Compound IC50 (nM) | Test Compound Ki (nM) |

| hDAT | [³H]WIN 35,428 | 4.5[8] | 150 | 85 |

| hSERT | [³H]Citalopram | 1.1 | 45 | 28 |

| hNET | [³H]Nisoxetine | 0.8 | 90 | 50 |

| Table 1: Hypothetical binding affinity data for this compound at human monoamine transporters. Ki values are calculated from IC50 values using the Cheng-Prusoff equation. |

Visualization: Principle of Competitive Radioligand Binding

Caption: Competitive binding assay principle.

Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from the methodologies of the NIMH Psychoactive Drug Screening Program (PDSP).[10]

Self-Validating System: This protocol incorporates controls for total binding (radioligand only), non-specific binding (radioligand + excess known inhibitor), and a reference compound (e.g., cocaine for DAT) to ensure assay validity and reproducibility.

-

Membrane Preparation:

-

Use cell membranes from HEK293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET).

-

Thaw membranes on ice and homogenize in ice-cold assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Determine protein concentration using a BCA or Bradford protein assay. Dilute to the optimal concentration determined during assay development (typically 5-20 µg protein per well).[11]

-

-

Assay Plate Setup (96-well plate):

-

Prepare serial dilutions of this compound in assay buffer (e.g., 11-point curve from 1 µM to 1 pM).

-

To designated wells, add 50 µL of assay buffer (for total binding), 50 µL of a saturating concentration of a known inhibitor (e.g., 10 µM GBR 12909 for non-specific binding at DAT), or 50 µL of the test compound dilution.[8]

-

Add 50 µL of the radioligand (e.g., [³H]WIN 35,428 for DAT) at a final concentration near its Kd value.

-

Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to each well.[11]

-

-

Incubation & Filtration:

-

Incubate the plate for a predetermined time to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature, depending on the transporter).[8][11]

-

Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

-

-

Quantification & Analysis:

-

Dry the filter mats and place them in scintillation vials or a cassette with scintillation fluid.

-

Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Subtract the non-specific binding CPM from all other measurements.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Functional Activity Assessment: Neurotransmitter Uptake Assays

Expertise & Experience: Establishing binding affinity is only half the story. The critical next step is to determine the compound's functional effect. For transporters, the primary functions are substrate uptake and release.[12] A neurotransmitter uptake assay directly measures the compound's ability to inhibit the transporter's primary physiological function: clearing neurotransmitters from the synapse. This assay definitively classifies the compound as an inhibitor and quantifies its functional potency (IC₅₀).

Causality of Experimental Choice

This assay is chosen to move beyond simple binding and probe the compound's mechanism of action. While a binding assay shows affinity, it doesn't distinguish between a blocker (inhibitor) and a substrate (releaser). An uptake inhibition assay specifically measures the blockade of transport. We use synaptosomes—resealed nerve terminals isolated from brain tissue—as they contain the entire functional machinery for neurotransmitter uptake and storage, providing a more physiologically relevant system than simple cell lines.[13][14][15]

Data Presentation: Predicted Functional Potencies

| Target Transporter | Substrate | Test Compound IC50 (nM) | Reference Compound (Cocaine) IC50 (nM) |

| hDAT | [³H]Dopamine | 250 | 300 |

| hSERT | [³H]Serotonin | 80 | 450 |

| hNET | [³H]Norepinephrine | 180 | 220 |

| Table 2: Hypothetical functional potency data for this compound in synaptosomal uptake assays. |

Visualization: Synaptosomal Uptake Assay Workflow

Caption: Workflow for neurotransmitter uptake assay.

Protocol: [³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

This protocol is based on established methods for measuring monoamine transporter function.[12][15][16]

Self-Validating System: The inclusion of a vehicle control (defines 100% uptake), a known inhibitor like cocaine (defines 0% uptake/non-specific uptake), and multiple concentrations of the test compound creates a self-validating system to accurately determine an IC₅₀.

-

Synaptosome Preparation:

-

Humanely euthanize a rat and rapidly dissect the striatum on ice.

-

Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer using a Dounce homogenizer.[14]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the resulting supernatant at 15,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).[14]

-

Gently resuspend the P2 pellet in a Krebs-Ringer-HEPES (KRH) buffer. Determine protein concentration.

-

-

Uptake Assay:

-

In microcentrifuge tubes, add KRH buffer, a monoamine oxidase (MAO) inhibitor (e.g., pargyline, to prevent substrate degradation), and an antioxidant (e.g., ascorbic acid).

-

Add varying concentrations of this compound (or vehicle/cocaine for controls).

-

Add the synaptosomal suspension (e.g., 50 µg protein) and pre-incubate for 10 minutes at 37°C.

-

Initiate uptake by adding [³H]Dopamine at a final concentration near its KM (e.g., 10-20 nM).[17]

-

-

Termination and Quantification:

-

Allow the uptake reaction to proceed for a short, linear period (e.g., 5 minutes).

-

Terminate the assay by rapid filtration through a GF/B filter plate, followed by three rapid washes with ice-cold KRH buffer to remove external radioactivity.

-

Lyse the synaptosomes trapped on the filter by adding lysis buffer or water.

-

Add scintillation cocktail and quantify the internalized [³H]Dopamine using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting the counts from the cocaine-treated samples (non-specific uptake) from all other samples.

-

Normalize the data as a percentage of the vehicle control (100% uptake).

-

Plot the percent inhibition versus the log concentration of this compound and fit the data using non-linear regression to determine the IC₅₀ value.

-

Off-Target Liability & Selectivity Profiling

Expertise & Experience: A compound that is potent at its primary target is promising, but off-target interactions are a major cause of adverse effects and late-stage drug development failure.[18][19][20][21] Therefore, early, broad profiling against a panel of common CNS targets is not just a "nice-to-have," it is a critical step in risk mitigation. Commercial services or in-house capabilities, such as the NIMH PDSP, provide an efficient way to screen a compound at a fixed concentration (e.g., 1 µM or 10 µM) against dozens of receptors, transporters, and ion channels.[10][22][23]

Causality of Experimental Choice

The goal is to identify potential "red flags" early. We choose a broad panel that includes targets known to be associated with common CNS side effects (e.g., sedation via histamine H1 receptors, cardiovascular effects via adrenergic receptors, anticholinergic effects via muscarinic receptors). A result showing >50% inhibition of binding at a 1 µM concentration is typically considered a "hit" and warrants further investigation with a full dose-response curve to determine the Ki. This allows for the calculation of a selectivity index (Ki at off-target / Ki at primary target), a key metric for candidate selection.

Data Presentation: Off-Target Screening Results

| Target | Ligand Class | % Inhibition @ 1 µM | Potential Implication |

| Sigma-1 | Receptor | 65% | Psychotomimetic effects |

| α2A Adrenergic | GPCR | 30% | Low concern |

| M1 Muscarinic | GPCR | 15% | Negligible |

| H1 Histamine | GPCR | 8% | Negligible |

| 5-HT2A | GPCR | 55% | Hallucinogenic/Psychedelic effects |

| hERG | Ion Channel | <5% | Low risk of cardiac arrhythmia |

| Table 3: Hypothetical off-target screening results for this compound. Hits (>50% inhibition) require follow-up. |

Mechanism of Action at Off-Targets: Functional Assays

Expertise & Experience: If the off-target screen reveals significant binding to a G-protein coupled receptor (GPCR), such as the 5-HT2A receptor, it is essential to determine the functional consequence of this interaction. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal activity). A second messenger assay, such as measuring changes in intracellular cyclic adenosine monophosphate (cAMP), is the standard method for making this determination.[24][25]

Causality of Experimental Choice

Many GPCRs signal through the modulation of adenylate cyclase, the enzyme that produces cAMP.[24] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[24] By measuring cAMP levels in cells expressing the off-target receptor, we can directly observe the functional output. For a Gi-coupled receptor like 5-HT2A, an agonist will decrease forskolin-stimulated cAMP levels, while an antagonist will block the effect of a known agonist. This information is vital for predicting the physiological outcome of the off-target interaction. Modern assays use genetically encoded biosensors, like those based on luciferase, to provide a highly sensitive, non-radioactive, and kinetic readout of cAMP dynamics in living cells.[26][27][28]

Visualization: Gi-Coupled GPCR Signaling Pathway

Caption: Inhibition of cAMP production by a Gi-coupled GPCR.

Protocol: GloSensor™ cAMP Assay for Functional Characterization

This protocol is based on commercially available bioluminescent sensor technology.[26]

Self-Validating System: This protocol determines antagonist activity by measuring the ability of the test compound to block the effect of a known, potent agonist at its EC₈₀ concentration. Including agonist-only and compound-only controls ensures that any observed effect is due to specific receptor blockade.

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS.

-

Co-transfect cells with a plasmid encoding the human 5-HT2A receptor and a plasmid for the GloSensor™ cAMP biosensor. Alternatively, use a cell line stably expressing both.

-

Plate the transfected cells in a 384-well white, clear-bottom assay plate and incubate for 24-48 hours.

-

-

Assay Preparation:

-

Remove culture medium and add CO₂-independent medium containing the GloSensor™ cAMP Reagent.

-

Incubate the plate for 2 hours at room temperature to allow for reagent loading and signal equilibration.[27]

-

-

Antagonist Mode Assay:

-

Measure the basal luminescence signal using a plate-reading luminometer.

-

Add varying concentrations of this compound to the wells and incubate for 15-20 minutes.

-

To stimulate the system, add a known 5-HT2A agonist (e.g., serotonin) at a concentration that produces ~80% of its maximal effect (EC₈₀).

-

Immediately begin kinetic measurement of the luminescence signal for 30-60 minutes.

-

-

Data Analysis:

-

For each concentration of the test compound, calculate the area under the curve (AUC) or the peak signal after agonist addition.

-

Normalize the data, setting the signal from the EC₈₀ agonist-only wells as 100% and the basal signal as 0%.

-

Plot the percent inhibition of the agonist response versus the log concentration of this compound.

-

Fit the data using non-linear regression to determine the IC₅₀ of the compound as an antagonist.

-

Conclusion

This guide provides a robust, multi-tiered framework for the comprehensive in vitro characterization of this compound. By systematically progressing from primary target binding to functional activity and broad off-target profiling, researchers can build a detailed pharmacological dossier. This process, grounded in validated protocols and a clear understanding of the scientific rationale, enables the early identification of promising lead candidates and the deprioritization of compounds with unfavorable liability profiles. The data generated through these assays are fundamental for establishing structure-activity relationships, predicting in vivo effects, and making informed decisions on the path to clinical development.

References

-

Ferris, C. D., & Kuhar, M. J. (2001). In vitro uptake assays in synaptosomes. Bio-protocol, 1(1), e1. Retrieved from [Link]

-

Uptake and release of neurotransmitters. (2001). Current Protocols in Neuroscience, Chapter 7, Unit 7.8. Retrieved from [Link]

-

Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information (US). Retrieved from [Link]

-

Assay Protocol Book. (n.d.). University of North Carolina At Chapel Hill National Institute of Mental Health Psychoactive Drug Screening Program - PDSP. Retrieved from [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

Popa, D., Ciobica, A., & Bild, W. (2012). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. Journal of Neuroengineering and Rehabilitation, 9, 29. Retrieved from [Link]

-

DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

Coccurello, R., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 9(1), 37-45. Retrieved from [Link]

-

Blier, P., & El Mansari, M. (2013). Characterization of the electrophysiological properties of triple reuptake inhibitors on monoaminergic neurons. International Journal of Neuropsychopharmacology, 16(5), 1135-1147. Retrieved from [Link]

-

Daws, L. C., & Toney, G. M. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. Retrieved from [Link]

-

Perez, X. A., & Andrews, A. M. (2005). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Journal of Neurochemistry, 94(4), 989-1001. Retrieved from [Link]

-

The NIMH Psychoactive Drug Screening Program (PDSP). (2017). National Institute of Mental Health. Retrieved from [Link]

-

Functional Assays Protocols. (n.d.). PDSP. Retrieved from [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1633-1644. Retrieved from [Link]

-

Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66, 12.16.1-12.16.18. Retrieved from [Link]

-

CNS Drug Liabilities in Early Phase Clinical Trials. (n.d.). CATO SMS. Retrieved from [Link]

-

PDSP - NIMH Psychoactive Drug Screening Program. (n.d.). The University of North Carolina at Chapel Hill. Retrieved from [Link]

-

List of assays available for PDSP. (n.d.). PDSP. Retrieved from [Link]

-

Nag, S., et al. (2016). In Vivo and In Vitro Characterization of a Novel MAO-B Inhibitor Radioligand, 18F-Labeled Deuterated Fluorodeprenyl. Journal of Nuclear Medicine, 57(3), 476-481. Retrieved from [Link]

-

Bowes, J., et al. (2012). Screening for Safety-Relevant Off-Target Activities. ASSAY and Drug Development Technologies, 10(6), 505-520. Retrieved from [Link]

-

PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. (2023). bioRxiv. Retrieved from [Link]

-

Understanding the implications of off-target binding for drug safety and development. (n.d.). Drug Discovery News. Retrieved from [Link]

-

Jin, Z., et al. (2009). Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. Medicinal Chemistry, 5(1), 15-22. Retrieved from [Link]

-